4-[2-(2-Hydroxyethoxy)ethyl]morpholine
Overview
Description
4-[2-(2-Hydroxyethoxy)ethyl]morpholine is an organic compound with the molecular formula C8H17NO3. It is a morpholine derivative characterized by the presence of a hydroxyethoxyethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The mixture is heated at reflux for several hours, followed by stirring at ambient temperature to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Hydroxyethoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the hydroxyethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Hydroxyethoxy)ethyl]morpholine finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used as a solvent, stabilizer, and intermediate in the production of coatings, adhesives, and surfactants
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine involves its interaction with various molecular targets. The hydroxyethoxyethyl group enhances the compound’s solubility and reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)morpholine: Similar structure but lacks the additional ethoxy group.
2-(2-Morpholinoethoxy)ethanol: Another morpholine derivative with similar functional groups.
Uniqueness
4-[2-(2-Hydroxyethoxy)ethyl]morpholine is unique due to the presence of both hydroxy and ethoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility, reactivity, and versatility in various applications compared to other morpholine derivatives.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMWOGCOCPQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332519 | |
Record name | 2-(2-morpholinoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3603-45-0 | |
Record name | 2-(2-morpholinoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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